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Compound of Interest

Compound Name: Iodoacetone

Cat. No.: B1206111 Get Quote

An In-depth Technical Guide to Iodoacetone for Researchers, Scientists, and Drug

Development Professionals

Introduction
Iodoacetone (1-iodo-2-propanone) is an organoiodine compound that serves as a valuable

reagent in various chemical and biological applications. As an α-haloketone, its reactivity is

characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon

bonded to the iodine atom. This dual reactivity makes it a versatile building block in organic

synthesis and a potent tool in biochemical studies for probing protein structure and function.

This guide provides a comprehensive overview of iodoacetone's chemical properties,

synthesis, and its application as a covalent modifier of proteins, particularly as an enzyme

inhibitor.

Chemical Formula and Structure
The chemical formula for iodoacetone is C₃H₅IO.[1] It consists of a three-carbon acetone

backbone with an iodine atom substituting one of the methyl hydrogens.
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Caption: Chemical structure of Iodoacetone (1-iodo-2-propanone).

Physicochemical Properties
Iodoacetone is a yellow liquid at standard conditions and is soluble in ethanol.[1] Its key

quantitative properties are summarized in the table below.

Property Value Reference

Molecular Formula C₃H₅IO [1]

Molar Mass 183.976 g·mol⁻¹ [1]

Appearance Yellow liquid [1]

Density 2.0 ± 0.1 g/cm³ [1]

Boiling Point 163.1 °C (436.2 K) [1]

Vapor Pressure 2.1 ± 0.3 mmHg [1]

CAS Number 3019-04-3 [1]

Synthesis of Iodoacetone
Iodoacetone can be synthesized through two primary methods: the direct, acid-catalyzed

iodination of acetone and the Finkelstein reaction, which involves a halogen exchange from

chloroacetone.
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Acid-Catalyzed Iodination of Acetone
This method involves the reaction of acetone with elemental iodine in the presence of an acid

catalyst. The reaction proceeds via the enol form of acetone.[1][2]
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Caption: Workflow for the acid-catalyzed synthesis of iodoacetone.

Halogen Exchange (Finkelstein Reaction)
An alternative and common laboratory-scale synthesis involves the reaction of chloroacetone

with an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable

solvent like acetone or ethanol. This is a nucleophilic substitution reaction (Sₙ2 mechanism)

where the iodide ion displaces the chloride ion.[3]

Experimental Protocols
Synthesis via Acid-Catalyzed Iodination of Acetone
This protocol is a representative procedure based on the acid-catalyzed iodination of acetone.

Materials:

Acetone

Iodine (I₂)
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Phosphoric acid (H₃PO₄) or other suitable acid catalyst

Sodium bicarbonate or calcium carbonate for neutralization

Dichloromethane or other suitable extraction solvent

Anhydrous magnesium sulfate

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

In a round-bottom flask, dissolve a molar excess of acetone in a suitable solvent.

Add elemental iodine (1 equivalent) to the acetone solution.

Add a catalytic amount of phosphoric acid to the mixture.

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored

by the disappearance of the characteristic iodine color.[4]

Once the reaction is complete, neutralize the excess acid by adding sodium bicarbonate or

calcium carbonate until effervescence ceases.

Transfer the mixture to a separatory funnel and extract the iodoacetone into an organic

solvent like dichloromethane.

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any

remaining iodine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.

The crude iodoacetone can be further purified by vacuum distillation.

Safety Note: Iodoacetone is a lachrymator and should be handled in a well-ventilated fume

hood with appropriate personal protective equipment.
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Protein Modification and Enzyme Inhibition Assay
Iodoacetone is a widely used alkylating agent for the modification of cysteine residues in

proteins. The nucleophilic thiol group of cysteine attacks the α-carbon of iodoacetone,

displacing the iodine and forming a stable thioether linkage. This covalent modification is often

irreversible and can be used to inhibit enzymes that rely on a catalytic cysteine residue.

Protocol for Cysteine Alkylation: This is a general protocol for the alkylation of cysteine residues

in a protein sample.

Materials:

Protein sample containing cysteine residues

Dithiothreitol (DTT) for reduction of disulfide bonds

Iodoacetone

Buffer solution (e.g., Tris-HCl or HEPES, pH 7.5-8.5)

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

Dissolve the protein sample in the buffer to a known concentration.

To ensure cysteine residues are available for alkylation, reduce any existing disulfide bonds

by adding DTT to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour.

Prepare a stock solution of iodoacetone in a suitable solvent (e.g., DMSO or ethanol).

Add the iodoacetone stock solution to the reduced protein sample to a final concentration

that is in molar excess of the DTT (e.g., 20-50 mM).

Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-

mercaptoethanol to react with any unreacted iodoacetone.
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The modified protein can then be purified from the excess reagents by dialysis, gel filtration,

or HPLC.

Mechanism of Action as an Enzyme Inhibitor
The primary mechanism of action of iodoacetone as an enzyme inhibitor is the irreversible

covalent modification of nucleophilic amino acid residues, most notably cysteine.
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Caption: Mechanism of irreversible enzyme inhibition by iodoacetone via cysteine alkylation.

This modification of a critical cysteine residue within an enzyme's active site can lead to a

complete loss of catalytic activity. The specificity of iodoacetone for cysteine residues makes it
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a useful tool for identifying cysteine-dependent enzymes and for probing the role of specific

cysteine residues in protein function. While iodoacetone is highly reactive towards cysteines,

at high concentrations or prolonged incubation times, it may also react with other nucleophilic

residues such as histidine, lysine, and methionine.

Applications in Research and Drug Development
Enzyme Inhibition Studies: Iodoacetone is frequently used as a model irreversible inhibitor

to study the kinetics and mechanism of enzyme inactivation.

Proteomics and Chemical Biology: As a cysteine-reactive probe, iodoacetone and its

derivatives are used to identify and quantify reactive cysteine residues in complex

proteomes, providing insights into their functional roles.

Organic Synthesis: The electrophilic nature of iodoacetone makes it a valuable synthon for

the synthesis of various heterocyclic and carbocyclic compounds.[3]

Antimicrobial Research: Iodoacetone has been shown to have activity against certain

microorganisms, including bacteria and fungi.

Conclusion
Iodoacetone is a potent and versatile chemical tool with significant applications in both

chemistry and biology. Its ability to selectively and irreversibly modify cysteine residues makes

it an invaluable reagent for studying protein function and for the development of targeted

covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and

reactivity is essential for its effective and safe use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Iodoacetone - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-body
https://www.benchchem.com/product/b1206111?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Iodoacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. sciencemadness.org [sciencemadness.org]

3. Iodoacetone | 3019-04-3 | Benchchem [benchchem.com]

4. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Iodoacetone chemical formula and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206111#iodoacetone-chemical-formula-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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